2,2-Dimethylcyclopropan-1-ol
Description
2,2-Dimethylcyclopropan-1-ol is a cyclopropanol derivative characterized by a strained three-membered cyclopropane ring with two methyl groups attached to the same carbon atom and a hydroxyl group on the adjacent carbon. This structure imparts unique steric and electronic properties, making it a valuable chiral building block in asymmetric synthesis. Cyclopropanols are known for their ring-opening reactivity, which can be harnessed to construct complex molecules such as tetrahydropyrans or polycyclic frameworks .
The synthesis of this compound derivatives often involves cyclopropanation reactions using titanium-based catalysts or Grignard reagents. For example, Lukasz Wozniak et al. demonstrated a method using tetraisopropoxytitanium and isobutylmagnesium chloride to synthesize a related cyclopropanol derivative, albeit with a modest yield of 25% . Enantioselective routes, as described by Hyung Goo Lee et al., utilize chiral starting materials like ethyl L-lactate to achieve gram-scale production of enantiopure cyclopropanols .
Properties
IUPAC Name |
2,2-dimethylcyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4(5)6/h4,6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWQKEGWQLBJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312136 | |
| Record name | 2,2-Dimethylcyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-24-5 | |
| Record name | 2,2-Dimethylcyclopropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylcyclopropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylcyclopropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with a suitable reducing agent to form the desired alcohol. Another method includes the cyclopropanation of alkenes using carbenes or carbenoids, followed by functional group interconversion to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of precursors or the use of advanced techniques like continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylcyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
2,2-Dimethylcyclopropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethylcyclopropan-1-ol involves its interaction with molecular targets through its hydroxyl group and cyclopropane ring. The hydroxyl group can form hydrogen bonds with other molecules, while the cyclopropane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Cyclopropanol Derivatives
Structural and Physical Properties
The table below compares 2,2-dimethylcyclopropan-1-ol with structurally related compounds, highlighting substituent effects on molecular weight and physical properties:
- Steric Effects: The two methyl groups in this compound create significant steric hindrance, reducing reactivity in nucleophilic substitutions compared to 1-chloro-2-methyl-2-propanol, which undergoes facile nucleophilic displacement due to its labile chlorine atom .
- Solubility: The phenyl group in the compound from increases crystallinity, while the hydroxyethyl substituent in enhances water solubility. In contrast, this compound’s hydrophobicity makes it more soluble in nonpolar solvents.
Biological Activity
2,2-Dimethylcyclopropan-1-ol is a cyclopropane derivative that has garnered interest due to its potential biological activities. This compound is structurally characterized by a cyclopropane ring with two methyl groups attached to the same carbon atom, making it a gem-dimethylcyclopropyl alcohol. Its unique structure may influence various biological interactions, including antimicrobial, cytotoxic, and anti-inflammatory activities.
The molecular formula of this compound is . The compound can undergo various chemical reactions, including oxidation to form ketones or carboxylic acids and reduction to yield alcohols.
Antimicrobial Activity
Research indicates that compounds containing the gem-dimethylcyclopropyl unit exhibit significant antimicrobial properties. For instance, studies on sesquiterpenoids with similar structural features have demonstrated effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis and death .
Cytotoxic Activity
Cytotoxicity assays have shown that this compound may exhibit selective toxicity towards certain cancer cell lines. In vitro studies have been conducted where this compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and NCI-H187 (lung cancer). Results indicated varying degrees of cytotoxicity, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In studies involving RAW264.7 macrophage cells, this compound demonstrated the ability to inhibit pro-inflammatory cytokines such as COX-2 and iNOS. This suggests that it may play a role in mitigating inflammatory responses in various disease models .
Case Study: Antimicrobial Efficacy
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of several sesquiterpenoids containing the gem-dimethylcyclopropyl unit. The results showed that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 20 to 100 µg/mL depending on the strain tested .
Table 1: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
